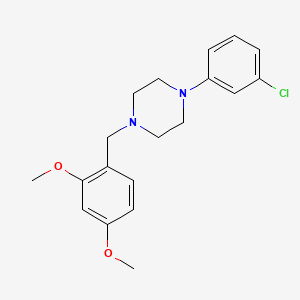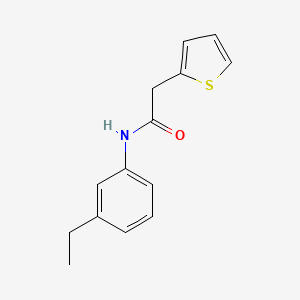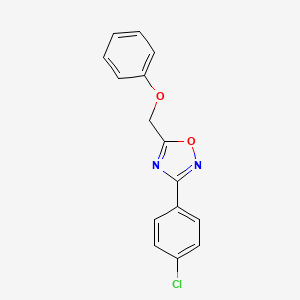
1-(3-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine, also known as TFMPP, is a psychoactive drug that belongs to the class of piperazine derivatives. It is commonly used as a recreational drug due to its euphoric and hallucinogenic effects. However, TFMPP has also been the subject of scientific research due to its potential therapeutic applications.
作用机制
The exact mechanism of action of 1-(3-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT2C receptors. This activation of the serotonin receptors is thought to be responsible for the psychoactive effects of 1-(3-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine has been found to induce a range of biochemical and physiological effects in animal models. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its euphoric and hallucinogenic effects. 1-(3-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine has also been found to increase heart rate and blood pressure, as well as cause pupil dilation and muscle tremors.
实验室实验的优点和局限性
1-(3-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, its psychoactive effects can be easily measured and quantified, making it a useful tool for studying the effects of serotonin receptor activation.
However, there are also limitations to using 1-(3-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine in lab experiments. Its psychoactive effects may make it difficult to control for extraneous variables, and its potential for abuse may raise ethical concerns.
未来方向
There are several potential future directions for research on 1-(3-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine. One area of interest is its potential therapeutic use as an anxiolytic and antidepressant. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in humans.
Another area of interest is the development of new drugs that target the serotonin receptors in a more specific and selective manner. 1-(3-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine has been found to exhibit some selectivity for the 5-HT1B and 5-HT2C receptors, but there is still a need for more selective compounds.
Conclusion
In conclusion, 1-(3-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine is a psychoactive drug that has been the subject of scientific research due to its potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. While 1-(3-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine has potential as a therapeutic agent, further research is needed to fully understand its effects and to develop more selective compounds.
合成方法
1-(3-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine can be synthesized through a multi-step process that involves the reaction of 3-chlorophenylmagnesium bromide with 2,4-dimethoxybenzaldehyde, followed by the addition of piperazine. The resulting product is then purified through recrystallization to obtain 1-(3-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine in its pure form.
科学研究应用
1-(3-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit anxiolytic and antidepressant effects in animal models, suggesting its potential use as a treatment for anxiety and depression.
属性
IUPAC Name |
1-(3-chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-23-18-7-6-15(19(13-18)24-2)14-21-8-10-22(11-9-21)17-5-3-4-16(20)12-17/h3-7,12-13H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVVNXIWWVGETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5257258 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B5740353.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B5740364.png)


![(4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone](/img/structure/B5740395.png)

![N-(2-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide](/img/structure/B5740405.png)
![5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5740408.png)
![6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5740413.png)
![N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5740418.png)

![(2-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5740439.png)
![10-phenyl-8,9-dihydro-7H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5740450.png)